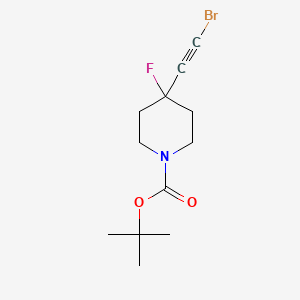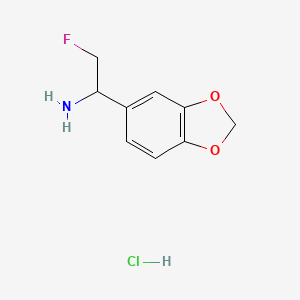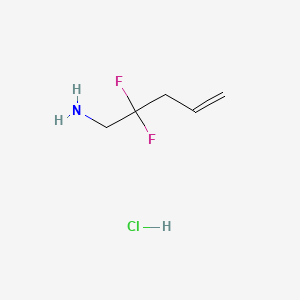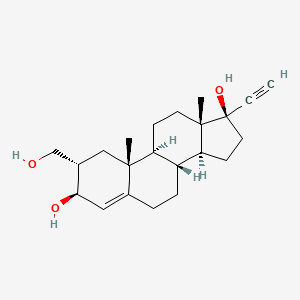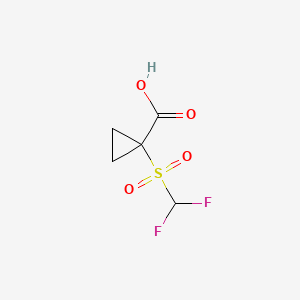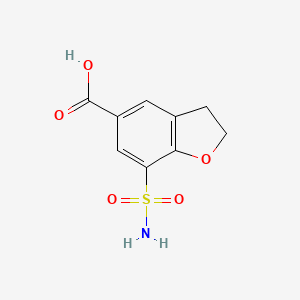
3-(1-Fluorocyclopropyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Fluorocyclopropyl)propanoic acid: is an organic compound that belongs to the class of carboxylic acids It features a fluorinated cyclopropyl group attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Stille Cross-Coupling Reaction: One of the methods to synthesize 3-(1-Fluorocyclopropyl)propanoic acid involves the Stille cross-coupling reaction.
Cyclopropanation: Another approach involves the cyclopropanation of (1-fluorovinyl)arenes, which introduces the fluorocyclopropyl group into the molecule.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(1-Fluorocyclopropyl)propanoic acid can undergo oxidation reactions, typically using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Fluorinated Compounds: 3-(1-Fluorocyclopropyl)propanoic acid is used as a building block in the synthesis of various fluorinated organic compounds.
Biology and Medicine:
Drug Development: The fluorinated cyclopropyl group can enhance the biological activity and metabolic stability of pharmaceutical compounds.
Industry:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Propanoic Acid: A simple carboxylic acid with antimicrobial properties.
3-Phenylpropanoic Acid: A compound with a benzene ring attached to the propanoic acid moiety.
2-Phenylpropanoic Acid: Known for its use in nonsteroidal anti-inflammatory drugs (NSAIDs).
Uniqueness: 3-(1-Fluorocyclopropyl)propanoic acid is unique due to the presence of the fluorinated cyclopropyl group, which imparts distinct chemical and biological properties compared to other propanoic acid derivatives .
Propriétés
Formule moléculaire |
C6H9FO2 |
|---|---|
Poids moléculaire |
132.13 g/mol |
Nom IUPAC |
3-(1-fluorocyclopropyl)propanoic acid |
InChI |
InChI=1S/C6H9FO2/c7-6(3-4-6)2-1-5(8)9/h1-4H2,(H,8,9) |
Clé InChI |
QRNARYWUEKLSNA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
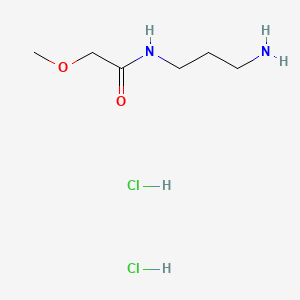
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)

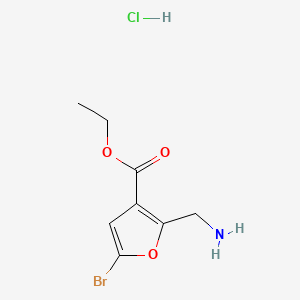
![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)
